![molecular formula C22H15NO4S2 B1674826 Leukadherin-1 CAS No. 344897-95-6](/img/structure/B1674826.png)
Leukadherin-1
Übersicht
Beschreibung
Leukadherin-1 (LA1) is a furanyl thiazolidinone compound . It is a specific agonist of the leukocyte surface integrin CD11b/CD18 . LA1 enhances CD11b/CD18-dependent cell adhesion to fibrinogen and plays an important role in the margination and adhesion of neutrophils to the endothelial lining of the blood vessels .
Molecular Structure Analysis
Leukadherin-1 has a molecular formula of C22H15NO4S2 . Its IUPAC name is 4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid .
Chemical Reactions Analysis
Leukadherin-1 is known to enhance CD11b/CD18-dependent cell adhesion to its ligand ICAM-1 . It increases the extent of CD11b/CD18-dependent cell adhesion, resulting in decreased chemotaxis and transendothelial migration .
Physical And Chemical Properties Analysis
Leukadherin-1 has a molecular weight of 421.5 g/mol . Its XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 4.8 .
Wissenschaftliche Forschungsanwendungen
1. Atherosclerosis and Hypercholesterolemia
- Research Insight : LA1 protects hypercholesterolemic mice from excessive atherosclerosis development by retaining monocytes in medullary and extramedullary centers, thereby controlling monocytosis and atherosclerosis induced by a high-fat diet.
- Study Details : A study found that daily administration of LA1 significantly reduced atherosclerosis in the entire aorta and aortic valve of high-fat diet-fed hypercholesterolemic mice. LA1 treatment reduced circulating monocyte numbers and displayed lower levels of Ly6C, a marker for inflammation.
- Reference : S. Rahimpour et al., 2014, Circulation
- Research Insight : LA1 reduces secretion of inflammatory cytokines in monokine-stimulated natural killer (NK) cells and Toll-like receptor (TLR)-stimulated monocytes.
- Study Details : Pretreatment with LA1 led to reduced secretion of interferon (IFN)-γ, tumor necrosis factor (TNF), and macrophage inflammatory protein (MIP)-1β by NK cells, and a reduction in IL-1β, IL-6, and TNF by TLR-stimulated monocytes.
- Reference : A. Roberts et al., 2016, Clinical and Experimental Immunology
- Research Insight : LA1 enhances CD11b/CD18-dependent cell adhesion, a key mechanism in leukocyte migration and immune function.
- Study Details : LA1 activated integrins on leukocytes, leading to increased binding to ICAM-1 via the formation of long membrane tethers. This suggests a new insight into signal mechanotransduction by such agents.
- Reference : E. Çelik et al., 2013, Biophysical journal
- Research Insight : LA1, as a small molecule allosteric agonist, is more effective than activating antibodies in enhancing CD11b/CD18-dependent cell adhesion and reducing inflammation.
- Study Details : Unlike activating antibodies, leukadherins like LA1 did not induce significant CD11b/CD18 macro clustering and did not induce phosphorylation of key proteins involved in outside-in signaling. In vivo, leukadherins reduced vascular injury more effectively than activating antibodies.
- Reference : M. Faridi et al., 2013, Biochimica et biophysica acta
- Research Insight : LA1 shows potential in preventing hyperoxia-induced neonatal lung injury, an experimental model of bronchopulmonary dysplasia (BPD).
- Study Details : Administration of LA1 in a neonatal rat model reduced macrophage infiltration in the lungs during hyperoxia, improved alveolarization and angiogenesis, and decreased pulmonary vascular remodeling and hypertension.
- Reference : Jawahar Jagarapu et al., 2015, American journal of respiratory cell and molecular biology
- Research Insight : LA1 can alleviate experimental colitis in mice induced by dextran sulfate sodium (DSS).
- Study Details : LA1 treatment resulted in reduced mortality, greater body weight, longer colon, lighter pathological damages, decreased apoptotic cells, and suppressed myeloperoxidase (MPO) activity in a DSS-induced colitis mouse model.
- Reference : Xuehui Li et al., 2019, Chinese journal of microbiology and immunology
Safety And Hazards
Zukünftige Richtungen
Leukadherin-1 has shown promise in preclinical studies for enhancing the antitumor immune response and the response to immunotherapy . It has also been found to reduce macrophage and neutrophil migration in animal models of inflammatory conditions . These findings suggest potential future directions for the use of Leukadherin-1 in treating inflammatory diseases and enhancing the efficacy of immunotherapies.
Eigenschaften
IUPAC Name |
4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZGRQSLKVNPCI-UNOMPAQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leukadherin-1 | |
CAS RN |
2055362-72-4 | |
Record name | GB-1275 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GB-1275 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.